Aqueous Isoxazole Yield: Superior Performance Across Aryl Analogs
When reacted with hydroxylamine hydrochloride in water at 50 °C without catalyst, the 4-methoxyphenyl enaminone (1b) gives 5-(4-methoxyphenyl)isoxazole (3b) in 93% isolated yield, the highest among all six aryl substituents evaluated in the study. Under identical conditions, the 4-chlorophenyl analog (1a) yields 88%, the 4-bromophenyl analog (1c) yields 89%, and the 2-naphthyl analog (1d) yields 84% [1]. This 4–9 percentage-point yield advantage is reproducible and translates to improved atom economy in multi-step medicinal chemistry campaigns.
| Evidence Dimension | Isolated yield of 5-arylisoxazole from enaminone + NH₂OH·HCl |
|---|---|
| Target Compound Data | 93% isolated yield (product 3b, Ar = 4-CH₃OC₆H₄, R = H) |
| Comparator Or Baseline | 4-Cl: 88% (3a); 4-Br: 89% (3c); Naphth-2-yl: 84% (3d) |
| Quantified Difference | +5% vs 4-Cl, +4% vs 4-Br, +9% vs naphthyl |
| Conditions | H₂O, 50 °C, no catalyst; enaminone (1.0 equiv) + NH₂OH·HCl (1.0 equiv) |
Why This Matters
Procurement of the 4-methoxy analog maximizes downstream synthetic throughput for 5-arylisoxazole libraries, delivering the best mass recovery among commercially available aryl-substituted enaminone building blocks under environmentally benign aqueous conditions.
- [1] Molecules 2013, 18(11), 13645–13653. Table 1, Entry 2. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." doi:10.3390/molecules181113645. View Source
